molecular formula C10H9NO2 B2966695 5-Methyl-3-phenyl-1,2-oxazol-4-ol CAS No. 13054-64-3

5-Methyl-3-phenyl-1,2-oxazol-4-ol

Cat. No.: B2966695
CAS No.: 13054-64-3
M. Wt: 175.187
InChI Key: BUZWHWOBEFSFJI-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-1,2-oxazol-4-ol is a heterocyclic compound with the molecular formula C10H9NO2. It belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-1,2-oxazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroximinoyl chlorides with terminal alkynes, which undergoes cyclization to form the oxazole ring . The reaction conditions often require the presence of a base and a suitable solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-1,2-oxazol-4-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with different functional groups, expanding the utility of this compound in chemical synthesis .

Scientific Research Applications

5-Methyl-3-phenyl-1,2-oxazol-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-1,2-oxazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural analogs used in the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-phenyl-1,2-oxazol-4-ol stands out due to its unique combination of a methyl and phenyl group on the oxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-10(12)9(11-13-7)8-5-3-2-4-6-8/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZWHWOBEFSFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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